molecular formula C16H13NO2 B024648 9-Phenanthryl N-methylcarbamate CAS No. 109032-48-6

9-Phenanthryl N-methylcarbamate

Cat. No. B024648
M. Wt: 251.28 g/mol
InChI Key: OEVVTGTYBNYFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenanthryl N-methylcarbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a molecular weight of 269.3 g/mol. Fenobucarb is known for its high effectiveness against a wide range of insects, including aphids, thrips, and whiteflies.

Mechanism Of Action

Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system of insects. Acetylcholine is a neurotransmitter that is essential for the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, 9-Phenanthryl N-methylcarbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and eventually paralysis and death of the insect.

Biochemical And Physiological Effects

Fenobucarb has been shown to have a range of biochemical and physiological effects on insects. These include:
1. Inhibition of acetylcholinesterase activity: Fenobucarb binds irreversibly to the active site of acetylcholinesterase, leading to inhibition of its activity.
2. Disruption of ion channels: Fenobucarb has been shown to affect ion channels in the nervous system of insects, leading to disruption of nerve impulses.
3. Alteration of neurotransmitter levels: Fenobucarb has been shown to alter the levels of neurotransmitters such as dopamine and serotonin in the nervous system of insects.

Advantages And Limitations For Lab Experiments

Fenobucarb has several advantages and limitations for lab experiments. Some of the advantages include:
1. High effectiveness: Fenobucarb is highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior.
2. Low toxicity: Fenobucarb has low toxicity to mammals and birds, making it a safer alternative to other insecticides.
3. Easy to use: Fenobucarb is easy to use and can be applied as a spray or a dust.
Some of the limitations of 9-Phenanthryl N-methylcarbamate for lab experiments include:
1. Non-specificity: Fenobucarb is not specific to a particular insect species, which can make it difficult to study the effects of the insecticide on a specific insect.
2. Persistence: Fenobucarb has a long persistence in the environment, which can make it difficult to study its effects on non-target organisms.
3. Limited availability: Fenobucarb is not widely available in some countries, which can limit its use in research.

Future Directions

There are several future directions for research on 9-Phenanthryl N-methylcarbamate. Some of these include:
1. Development of more specific insecticides: The development of more specific insecticides that target specific insect species can reduce the impact of insecticides on non-target organisms.
2. Improvement of environmental monitoring: Improving the monitoring of 9-Phenanthryl N-methylcarbamate residues in the environment can help to assess its impact on non-target organisms.
3. Investigation of alternative insect control methods: Investigating alternative methods for controlling insect pests, such as biological control and integrated pest management, can reduce the reliance on chemical insecticides.
Conclusion:
Fenobucarb is a carbamate insecticide that is widely used in agriculture to control pests. It has been extensively studied for its insecticidal properties and its effects on non-target organisms. Fenobucarb acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. Fenobucarb has several advantages and limitations for lab experiments, and there are several future directions for research on this insecticide.

Synthesis Methods

Fenobucarb can be synthesized by reacting 9-phenanthrol with methyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C and yields 9-Phenanthryl N-methylcarbamate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research applications, such as:
1. Toxicity studies: Fenobucarb has been tested for its acute and chronic toxicity on various organisms, including mammals, birds, fish, and insects.
2. Residue analysis: Fenobucarb residues in food and environmental samples have been analyzed using various chromatographic techniques.
3. Environmental fate and behavior: The fate and behavior of 9-Phenanthryl N-methylcarbamate in soil, water, and air have been studied to assess its potential impact on the environment.
4. Mode of action studies: The mechanism of action of 9-Phenanthryl N-methylcarbamate has been investigated to understand how it affects the nervous system of insects.

properties

CAS RN

109032-48-6

Product Name

9-Phenanthryl N-methylcarbamate

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

phenanthren-9-yl N-methylcarbamate

InChI

InChI=1S/C16H13NO2/c1-17-16(18)19-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H,17,18)

InChI Key

OEVVTGTYBNYFCS-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31

Other CAS RN

109032-48-6

synonyms

9-PHENANTHRYL-N-METHYL-CARBAMATE

Origin of Product

United States

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